molecular formula C17H12N2O2 B1236993 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 7251-91-4

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Cat. No.: B1236993
CAS No.: 7251-91-4
M. Wt: 276.29 g/mol
InChI Key: URIXDBULDXTIHZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, also known as 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-91-4
Record name NSC13861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline-stilbene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the structural characteristics of this class of compounds, focusing on a detailed crystallographic case study of a closely related, experimentally characterized analog, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol . While a published crystal structure for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (C₁₇H₁₂N₂O₂) is not currently available in open crystallographic databases, the 8-hydroxy derivative (C₁₇H₁₂N₂O₃) serves as an excellent proxy. The presence of the hydroxyl group provides critical insights into potential hydrogen bonding patterns, while the core molecular geometry offers a robust model for the target compound. This document details the synthesis, experimental workflow for single-crystal X-ray diffraction, and an in-depth analysis of the molecular and supramolecular features of this important analog.

Introduction: The Quinoline-Stilbene Hybrid Scaffold

The fusion of a quinoline heterocycle with a stilbene-like vinyl bridge creates a conjugated system with significant potential in drug development. Quinoline derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. Similarly, stilbene derivatives are recognized for their diverse therapeutic applications, from oncology to cardiovascular disease[3][4]. The combination of these two pharmacophores in a single molecule, such as 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, is a strategic approach in medicinal chemistry to develop multi-target agents[4]. The nitro-substitution on the phenyl ring further modulates the electronic properties of the molecule, often enhancing its biological efficacy.

Precise knowledge of the crystal structure is not merely an academic exercise; it is the empirical foundation upon which structure-activity relationships (SAR) are built. It reveals the preferred conformation of the molecule in the solid state, identifies key intermolecular interactions that govern crystal packing, and provides the geometric data necessary for accurate computational modeling and docking studies.

Experimental Methodology: From Synthesis to Structure Solution

The path to elucidating a crystal structure begins with the synthesis of high-purity, single-crystal-quality material. The described protocols are based on established and validated methods for this class of compounds[5].

Synthesis via Knoevenagel Condensation

The synthesis of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol is efficiently achieved through a Knoevenagel-type condensation reaction. This classic carbon-carbon bond-forming reaction is a reliable method for creating the vinyl bridge between the two aromatic systems.

Protocol:

  • Reactant Preparation: Combine 8-hydroxyquinaldine (2.0 mmol) and 3-nitrobenzaldehyde (8.0 mmol) in acetic anhydride (100 ml). The use of excess aldehyde drives the reaction to completion. Acetic anhydride serves as both the solvent and a dehydrating agent.

  • Reaction: Stir the mixture under reflux for 30 hours. The elevated temperature is necessary to overcome the activation energy of the condensation.

  • Solvent Removal: After the reaction period, remove the acetic anhydride under reduced pressure.

  • Hydrolysis: Dissolve the residue in a 4:1 (v/v) mixture of pyridine and water (100 ml) and heat at 100°C for 1 hour. This step hydrolyzes any acetylated intermediates.

  • Isolation and Purification: Evaporate the solvent under vacuum. Purify the crude product by recrystallization from ethanol to yield yellow crystals suitable for X-ray diffraction[5]. The (E)-configuration is confirmed by ¹H NMR analysis of the ethenylene protons[5].

Single-Crystal X-ray Diffraction Workflow

Obtaining high-quality diffraction data is critical for an accurate structure solution. The choice of instrumentation and software is guided by the need for precision and robust data processing capabilities.

Experimental Workflow Diagram:

G cluster_exp Experimental Workflow crystal_mount 1. Crystal Selection & Mounting (Paratone-N oil, MiTeGen loop) data_collection 2. Data Collection (Bruker X8 APEXII CCD, Mo Kα radiation, 298 K) crystal_mount->data_collection data_processing 3. Data Integration & Scaling (SAINT program) data_collection->data_processing absorption_correction 4. Absorption Correction (SADABS - multi-scan) data_processing->absorption_correction structure_solution 5. Structure Solution (SHELXS - direct methods) absorption_correction->structure_solution structure_refinement 6. Structure Refinement (SHELXL - full-matrix least-squares on F²) structure_solution->structure_refinement final_analysis 7. Final Analysis & Validation (PLATON, WinGX) structure_refinement->final_analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices:

  • Mo Kα Radiation (λ = 0.71073 Å): Molybdenum sources provide a good balance of intensity and resolution suitable for a wide range of organic compounds.

  • CCD Detector (Bruker APEXII): Charge-Coupled Device detectors offer high sensitivity and rapid data collection compared to older point detectors.

  • Multi-scan Absorption Correction (SADABS): This method is empirically based, using redundant reflections to model and correct for absorption effects, which is crucial for accurately determining reflection intensities, especially for non-spherical crystals[5].

  • Direct Methods (SHELXS): This is a standard and powerful algorithm for solving the phase problem for small to medium-sized molecules from diffraction magnitudes.

  • Full-Matrix Least-Squares on F² (SHELXL): Refining against F² for all reflections, rather than F for only observed reflections, is statistically more robust and provides a more reliable model of atomic displacement parameters and uncertainties.

Crystal Structure Analysis of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol

The analysis of the solved structure reveals detailed geometric and packing information.

Crystallographic Data

The fundamental parameters defining the crystal lattice and the conditions of the X-ray experiment are summarized below.

Parameter Value Significance
Chemical FormulaC₁₇H₁₂N₂O₃Defines the elemental composition of the asymmetric unit.
Formula Weight292.29 g/mol Molar mass of the compound.
Crystal SystemMonoclinicA crystal system with three unequal axes, one of which is oblique.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. Centrosymmetric.
a (Å)20.3346 (7)Unit cell dimension.
b (Å)4.7167 (1)Unit cell dimension.
c (Å)15.5674 (6)Unit cell dimension.
β (°)109.255 (2)The angle between the a and c axes.
Volume (ų)1409.58 (8)The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (Mg m⁻³)1.377Theoretical density based on crystal data.
Temperature (K)298The temperature at which the diffraction data was collected.
Source:[5]
Molecular Geometry

The molecule is not perfectly planar. The mean planes of the nitrophenyl ring and the quinoline moiety are inclined to each other by a dihedral angle of 11.0(1)°[5]. This slight twist relieves steric strain. Furthermore, the nitro group itself is twisted by 7.9(2)° relative to the benzene ring to which it is attached[5][6]. This deviation from coplanarity is a common feature in nitroaromatic compounds.

The (E)-configuration of the vinyl bridge is confirmed by the crystal structure, which is the thermodynamically more stable isomer.

Supramolecular Architecture and Intermolecular Interactions

The way molecules pack in a crystal is governed by a delicate balance of non-covalent interactions. In the case of the 8-hydroxy analog, hydrogen bonding is the dominant directive force.

  • Intramolecular Hydrogen Bonds: The structure features an intramolecular O—H···N hydrogen bond between the 8-hydroxy group and the quinoline nitrogen atom, as well as a weaker C—H···N interaction[5][6]. These interactions contribute to the near-planarity of the quinoline system.

  • Intermolecular Hydrogen Bonds: The crystal is assembled from molecular stacks that are associated through a network of intermolecular O—H···O and C—H···O hydrogen bonds[5][6]. These interactions link the stacks together, creating a stable three-dimensional architecture.

  • Absence of π-π Stacking: Notably, despite the presence of extensive aromatic systems, there are no significant π-π stacking interactions observed in the crystal structure[5][6]. The closest centroid-to-centroid distance between aromatic rings of consecutive molecules in a stack is approximately 4.02 Å, which is beyond the typical range for effective π-stacking (3.3-3.8 Å). The hydrogen bonding network is the energetically preferred mode of packing.

Implications for the Target Molecule: For the target compound, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, which lacks the 8-hydroxy group, this dominant hydrogen bonding network would be absent. Consequently, its crystal packing would be dictated by weaker forces, such as C—H···O interactions involving the nitro group, C-H···π interactions, and potentially π-π stacking interactions, which are common in similar quinoline derivatives[7]. This fundamental difference highlights why direct experimental determination of the target structure remains a crucial goal.

Diagram of Key Intermolecular Interactions:

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 (in adjacent stack) M1_OH Quinoline-OH (O-H) M2_O_nitro Nitro Group (O) M1_OH->M2_O_nitro  O-H···O M1_CH Aromatic C-H M2_O_nitro2 Nitro Group (O) M1_CH->M2_O_nitro2  C-H···O

Caption: Inter-stack hydrogen bonding in the crystal of the 8-hydroxy analog.

Conclusion and Future Outlook

This technical guide provides a detailed structural blueprint for a close and relevant analog of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. The synthesis is robust, and the crystallographic analysis reveals a molecule with a nearly planar core geometry, whose crystal packing is dominated by a rich network of hydrogen bonds originating from the 8-hydroxy group.

For researchers and drug development professionals, this analysis serves two key purposes. First, it provides a validated experimental framework for the synthesis and structural characterization of this class of compounds. Second, it offers a reliable geometric model for the core quinoline-stilbene scaffold, which can be used in computational studies of the target molecule. However, it also underscores a critical principle of crystal engineering: a single functional group modification can fundamentally alter the supramolecular assembly. The predicted absence of strong hydrogen bonding in the target molecule suggests its crystal packing, and by extension its material properties, could be significantly different. Therefore, the empirical determination of the crystal structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline remains an essential and valuable scientific objective.

References

  • Schulze, M., Seichter, W., & Weber, E. (2013). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1651–o1652. [Link]

  • Bouzayani, F., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 409–415. [Link]

  • Gupta, H., et al. (2020). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kwiecień, A., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(11), 4531. [Link]

  • PubChem. (n.d.). 2-[(e)-2-(3-nitrophenyl)vinyl]quinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (2009). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • Bhavana, R., et al. (2024). A review of synthetic stilbene derivatives and their biological activity. Authorea. [Link]

  • Khan, I., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6563-6581. [Link]

  • Kwiecień, A., & Dudek, M. K. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Future Medicinal Chemistry. [Link]

  • Maluleka, M. M., & Mphahlele, M. J. (2022). Crystal structure of (E)-1-(2–nitrophenyl)-3-phenylprop-2-en-1-one, C15H11NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 351-353. [Link]

  • Schulze, M., Seichter, W., & Weber, E. (2013). (E)-2-[2-(3-Nitro-phen-yl)ethen-yl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1651–o1652. [Link]

  • ResearchGate. (n.d.). Some chemical structures of well-known stilbene-based derivatives and drugs. [Link]

  • Isloor, A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1636–1640. [Link]

  • Malecki, J. G., et al. (2011). (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Current Medicinal Chemistry. (2016). The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. [Link]

Sources

The Dual Personality of Light: An In-depth Technical Guide to the Photophysical Properties of Nitrostyrylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Versatile Molecular Scaffold

Nitrostyrylquinolines, a class of heterocyclic compounds, are emerging as powerful tools in the repertoire of researchers across various scientific disciplines. Their inherent photophysical properties, characterized by a donor-π-acceptor (D-π-A) architecture, make them highly sensitive to their local environment, a trait that is being ingeniously exploited in the realms of cellular imaging, diagnostics, and drug development.[1][2] The quinoline moiety, a privileged scaffold in medicinal chemistry, imparts biological activity, while the nitrostyryl group acts as a modulator of their fluorescence, bestowing upon them a unique "on/off" switching capability. This guide delves into the core principles governing the photophysical behavior of nitrostyrylquinolines, offering a comprehensive overview of their synthesis, photophysical characterization, and burgeoning applications.

The Foundation: Synthesis of the Nitrostyrylquinoline Core

The synthesis of nitrostyrylquinolines typically involves a condensation reaction between a quinoline derivative bearing an active methyl group and a nitro-substituted benzaldehyde. A common and effective method is the acid-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2-(4-nitrostyryl)quinoline

This protocol details a representative synthesis of a foundational nitrostyrylquinoline.

Materials:

  • 2-Methylquinoline

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Activation of the Methyl Group: In a round-bottom flask, dissolve 2-methylquinoline (1 equivalent) in acetic anhydride (5-10 equivalents). The acetic anhydride acts as both a solvent and a dehydrating agent.

  • Condensation Reaction: To this solution, add 4-nitrobenzaldehyde (1.2 equivalents).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or glacial acetic acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-(4-nitrostyryl)quinoline as a crystalline solid.

Synthesis_of_Nitrostyrylquinoline reagent1 2-Methylquinoline intermediate Condensation Intermediate reagent1->intermediate reagent2 4-Nitrobenzaldehyde reagent2->intermediate catalyst Acetic Anhydride / Acid Catalyst catalyst->intermediate product 2-(4-Nitrostyryl)quinoline intermediate->product Reflux

Caption: Synthesis of 2-(4-nitrostyryl)quinoline.

Unveiling the Photophysical Character: A Dance of Electrons and Light

The photophysical properties of nitrostyrylquinolines are governed by the interplay between the electron-donating quinoline ring and the electron-withdrawing nitro group, connected by a π-conjugated styryl bridge. This arrangement gives rise to a significant intramolecular charge transfer (ICT) character in the excited state.

Absorption and Emission Properties

Upon excitation with ultraviolet or visible light, nitrostyrylquinolines exhibit distinct absorption and emission spectra. The position and intensity of these bands are highly sensitive to the substitution pattern on both the quinoline and the phenyl rings, as well as the nature of the surrounding solvent.

The Influence of Solvent: Solvatochromism

A hallmark of nitrostyrylquinolines is their pronounced solvatochromism, where the color of their emission changes with the polarity of the solvent.[3] In nonpolar solvents, the emission is typically in the blue or green region of the spectrum. As the solvent polarity increases, the emission maximum undergoes a bathochromic (red) shift. This phenomenon is a direct consequence of the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvent molecules stabilize the charge-separated excited state more effectively than the ground state, thus lowering its energy and resulting in a red-shifted emission.

This behavior can be quantitatively described by the Lippert-Mataga equation , which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, f(ε, n):

Δν = νabs - νem = (2/hc) * ( (μe - μg)2 / a3 ) * f(ε, n) + constant

where:

  • Δν is the Stokes shift

  • νabs and νem are the wavenumbers of absorption and emission maxima

  • h is Planck's constant

  • c is the speed of light

  • μe and μg are the dipole moments in the excited and ground states, respectively

  • a is the radius of the solvent cavity

  • f(ε, n) = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)] is the solvent polarity function, with ε being the dielectric constant and n the refractive index of the solvent.

A linear plot of the Stokes shift against the solvent polarity function (a Lippert-Mataga plot) provides evidence for the ICT nature of the excited state and allows for the estimation of the change in dipole moment upon excitation.[4][5]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of a representative nitrostyrylquinoline derivative in various solvents.

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Cyclohexane2.0238045041000.05
Toluene2.3838547548000.12
Dichloromethane8.9339552059000.35
Acetone20.740054063000.28
Acetonitrile37.540556067000.21
Ethanol24.641058070000.15
Water80.14206207600< 0.01

Note: The data presented are representative and can vary depending on the specific nitrostyrylquinoline derivative.

The Excited State's Fate: Competing Deactivation Pathways

Upon photoexcitation, the nitrostyrylquinoline molecule can return to the ground state through several competing pathways, both radiative (fluorescence) and non-radiative.

Intramolecular Charge Transfer (ICT) and Fluorescence

The primary radiative decay pathway for many nitrostyrylquinolines is fluorescence from the ICT state. The efficiency of this process, quantified by the fluorescence quantum yield (ΦF), is highly dependent on the molecular structure and the solvent environment. In many cases, an increase in solvent polarity leads to an initial increase in quantum yield due to better stabilization of the emissive ICT state, followed by a decrease in highly polar or protic solvents due to the promotion of non-radiative decay pathways.

Non-Radiative Decay: Intersystem Crossing and Photoisomerization

The presence of the nitro group introduces efficient non-radiative decay channels that compete with fluorescence. One significant pathway is intersystem crossing (ISC) , a spin-forbidden transition from the singlet excited state (S1) to a triplet state (T1). The heavy atom effect of the nitro group can enhance the rate of ISC, leading to a decrease in fluorescence quantum yield.

Another important non-radiative pathway is trans-cis photoisomerization around the styryl double bond. This process is often more facile in the excited state and provides an efficient route for the molecule to dissipate the absorbed energy without emitting a photon.

Jablonski_Diagram S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S0 Photoisomerization T1 T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram for nitrostyrylquinolines.

From Bench to Bedside: Applications in Bioimaging and Drug Development

The unique photophysical properties of nitrostyrylquinolines make them attractive candidates for various applications in biological and medicinal chemistry.[6]

Fluorescent Probes for Cellular Imaging

The sensitivity of their fluorescence to the local environment allows nitrostyrylquinolines to be designed as "turn-on" or ratiometric fluorescent probes for specific analytes within living cells.[1][2] For example, their emission properties can be modulated by changes in pH, viscosity, or the presence of specific metal ions.

A particularly promising application is the detection of biologically important thiols, such as glutathione (GSH). The electron-deficient styryl double bond can undergo a nucleophilic addition reaction with thiols, disrupting the π-conjugation and quenching the fluorescence. This "turn-off" response can be used to quantify intracellular thiol levels, which are crucial indicators of cellular redox status and oxidative stress.

Theranostic Agents

The combination of a biologically active quinoline core and a fluorescent reporter group in a single molecule opens up the possibility of developing theranostic agents. These molecules can simultaneously act as therapeutic agents and provide a means to visualize their distribution and target engagement within cells or tissues. The nitro group, in addition to its role in modulating fluorescence, can also be bioreduced under hypoxic conditions found in solid tumors, potentially leading to the release of a cytotoxic agent.

Theoretical Insights: The Power of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for understanding and predicting the photophysical properties of nitrostyrylquinolines.[7][8][9][10][11]

Ground and Excited State Calculations

DFT calculations can provide insights into the ground-state geometry, electronic structure, and molecular orbitals of these compounds. TD-DFT, on the other hand, can be used to predict the energies of the excited states, the nature of the electronic transitions (e.g., π-π* or ICT), and the absorption and emission spectra. These calculations can guide the rational design of new nitrostyrylquinoline derivatives with tailored photophysical properties for specific applications.

Computational_Workflow start Propose Molecular Structure dft DFT Calculation (Ground State Properties) start->dft tddft TD-DFT Calculation (Excited State Properties) dft->tddft analysis Analyze Results (Spectra, MOs, etc.) tddft->analysis synthesis Synthesize Promising Candidates analysis->synthesis experiment Experimental Characterization synthesis->experiment feedback Refine Molecular Design experiment->feedback feedback->start

Caption: Computational workflow for designing nitrostyrylquinolines.

Conclusion and Future Perspectives

Nitrostyrylquinolines represent a fascinating class of molecules with a rich and tunable photophysical behavior. Their D-π-A architecture gives rise to pronounced solvatochromism and sensitivity to their local environment, which is being harnessed for the development of novel fluorescent probes and theranostic agents. The interplay between radiative decay through fluorescence and non-radiative pathways such as intersystem crossing and photoisomerization provides a complex yet controllable system for modulating their light-emitting properties.

Future research in this field will likely focus on the rational design of new nitrostyrylquinoline derivatives with enhanced photostability, higher quantum yields in aqueous media, and two-photon absorption capabilities for deep-tissue imaging. Furthermore, the integration of these versatile fluorophores into more complex biological systems, such as targeted drug delivery vehicles and activatable photosensitizers for photodynamic therapy, holds immense promise for advancing both fundamental biological research and clinical applications.

References

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. (n.d.). Digital Commons@DePaul. Retrieved January 24, 2026, from [Link]

  • Fig. 3 Shown here are the fluorescence quantum yields (black squares... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. (n.d.). Nazmul Hosen. Retrieved January 24, 2026, from [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved January 24, 2026, from [Link]

  • The calculations of excited-state properties with Time-Dependent Density Functional Theory. (2012, November 2). Chemical Society Reviews (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers. Retrieved January 24, 2026, from [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020, May 31). PubMed. Retrieved January 24, 2026, from [Link]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • TDDFT study on excited state intramolecular proton transfer mechanism in 2-amino-3-(2'-benzazolyl)-quinolines. (2018, March 5). PubMed. Retrieved January 24, 2026, from [Link]

  • Absorption and fluorescence emission spectra of selected quinolines... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. (2022, January 11). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Solvatochromic and theoretical study of 1,3- benzodioxole derivative. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Lippert-Mataga plot for the dependence of the difference between the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, a novel compound of interest. By leveraging a suite of computational tools, we can construct a robust preliminary profile of its potential therapeutic efficacy and liabilities, thereby guiding subsequent experimental validation in a more resource-efficient manner.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5][6][7] The subject of this guide, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (hereafter referred to as "Compound Q"), is a synthetic derivative whose biological potential is yet to be fully elucidated. In silico methodologies provide a powerful and cost-effective avenue to hypothesize and prioritize its potential biological activities before embarking on extensive and costly preclinical studies.[8]

This document outlines a multi-faceted computational workflow, encompassing physicochemical characterization, target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed not merely as a protocol, but as a decision-making tool, explaining the scientific rationale behind each methodological choice.

Section 1: Physicochemical and Drug-Likeness Profiling of Compound Q

Expertise & Experience: Before any complex biological simulations are undertaken, a fundamental understanding of a compound's physicochemical properties is paramount. These properties govern its behavior in biological systems, influencing everything from solubility to cell permeability. A preliminary assessment against established "drug-likeness" criteria, such as Lipinski's Rule of Five, allows for an early-stage filter of compounds with a higher probability of downstream success.

Protocol: Initial Characterization using SwissADME

  • Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for Compound Q is O=c1cccc(c1)/C=C/c2ccc3ccccc3n2.

  • Input into SwissADME: Navigate to the SwissADME web server ([Link]) and input the SMILES string.[9]

  • Execute and Analyze: Run the prediction and collate the key physicochemical descriptors and drug-likeness parameters.

Data Presentation: Physicochemical Properties of Compound Q

PropertyPredicted ValueInterpretation/Significance
Molecular FormulaC₁₇H₁₂N₂O₂Defines the elemental composition.
Molecular Weight276.29 g/mol Within the typical range for small molecule drugs (<500).
MLOGP4.13A measure of lipophilicity; indicates good potential for membrane permeability.
TPSA (Topological Polar Surface Area)64.99 ŲSuggests good oral bioavailability potential (<140 Ų).
H-Bond Acceptors4Influences solubility and receptor binding.
H-Bond Donors0Influences solubility and receptor binding.
Lipinski's Rule of Five Violations0Indicates a high likelihood of being an orally active drug.

Trustworthiness: The SwissADME tool aggregates multiple validated predictive models, providing a consensus view of the compound's properties. The adherence to Lipinski's Rule of Five provides a strong, albeit preliminary, indication that Compound Q possesses a favorable pharmacokinetic profile for oral administration.

Section 2: Hypothesis Generation: Target Identification

Expertise & Experience: For a novel compound, identifying its biological target(s) is a critical and often challenging step. A hypothesis-driven approach is essential. We can leverage the vast amount of existing biological data through techniques like reverse docking. This method screens our compound against a large database of known protein structures to predict potential binding partners.[10][11][12][13] This is particularly useful for identifying new targets for existing drugs (drug repositioning) or for elucidating the mechanism of action of novel compounds.[10]

Protocol: Reverse Docking for Target Fishing

  • Ligand Preparation: Generate a 3D, energy-minimized conformation of Compound Q using software like Avogadro or ChemDraw.

  • Select a Reverse Docking Server: Utilize a web-based tool such as SwissTargetPrediction or a more comprehensive platform that allows screening against the Protein Data Bank (PDB).

  • Database Screening: Submit the 3D structure of Compound Q and initiate the screening process against a library of human protein targets.

  • Analyze and Prioritize Hits: The output will be a ranked list of potential protein targets based on a predicted binding score. It is crucial to critically evaluate these results. Prioritize targets that are:

    • Known to be modulated by other quinoline derivatives.

    • Implicated in disease pathways of therapeutic interest (e.g., oncology, infectious diseases).

    • Supported by multiple predictive models or have high-confidence scores.

Mandatory Visualization: Target Identification Workflow

G cluster_0 Compound Q Preparation cluster_1 Screening cluster_2 Analysis & Hypothesis Generation A 2D Structure of Compound Q B Generate 3D Conformer A->B C Energy Minimization B->C D Select Reverse Docking Platform C->D E Screen Against Human Protein Database (PDB) D->E F Ranked List of Potential Targets E->F G Filter by Biological Relevance & Score F->G H Hypothesized Biological Target(s) G->H

Caption: Workflow for identifying potential biological targets of Compound Q using reverse docking.

Section 3: Target-Based Bioactivity Prediction: Molecular Docking

Expertise & Experience: Once a high-confidence target is hypothesized, molecular docking can be employed to predict the binding affinity and interaction patterns of Compound Q within the target's active site.[8][14][15][16] This technique simulates the ligand-receptor binding process, providing a detailed, atomistic view of the interaction.[14] A low binding energy and the formation of key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues are indicative of potent biological activity.

Protocol: Molecular Docking with a Hypothesized Target

Assume a hypothetical target, e.g., a protein kinase, has been identified in Section 2.

  • Target Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank ([Link]).

    • Prepare the protein using software like AutoDockTools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation: Use the energy-minimized 3D structure of Compound Q from the previous section.

  • Grid Generation: Define the binding site (the "docking box") around the known active site of the protein.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The algorithm will explore various conformations ("poses") of Compound Q within the binding site.

  • Results Analysis:

    • Analyze the binding affinity (reported in kcal/mol). More negative values indicate stronger binding.

    • Visualize the top-ranked poses using software like PyMOL or UCSF Chimera to identify key intermolecular interactions.

Trustworthiness (Self-Validation): To validate the docking protocol, it is essential to perform a re-docking experiment. The native co-crystallized ligand (if available in the PDB structure) is extracted and then docked back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose indicates that the docking protocol is reliable.

Mandatory Visualization: Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis P Prepare Target Protein (PDB) G Define Binding Site (Grid Box) P->G L Prepare Ligand (Compound Q) D Execute Docking Algorithm L->D G->D R Analyze Binding Affinity (kcal/mol) D->R V Visualize Binding Pose & Interactions R->V

Caption: A streamlined workflow for molecular docking simulations.

Section 4: Ligand-Based Approaches: QSAR and Pharmacophore Modeling

Expertise & Experience: In scenarios where a high-resolution structure of the target is unavailable, but a series of compounds with known activities exist, ligand-based methods become invaluable.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[17][18][19] By building a robust QSAR model, we can predict the activity of new compounds like Compound Q.[17][20]

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity.[21][22][23][24] This model can then be used to screen large databases for novel, structurally diverse compounds with the potential for similar bioactivity.[21][22]

Protocol: Predictive QSAR Modeling

  • Data Curation: Compile a dataset of quinoline derivatives with experimentally determined bioactivity (e.g., IC₅₀ values) against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, 3D).

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with bioactivity.[17]

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external (a separate test set of molecules) validation techniques to ensure its predictive power.[19]

  • Prediction for Compound Q: Use the validated QSAR model to predict the bioactivity of Compound Q.

Section 5: In Silico ADMET Profiling

Expertise & Experience: High binding affinity to a target is meaningless if the compound cannot reach it in the body or is overtly toxic. ADMET prediction is a critical step to flag potential liabilities early in the drug discovery process.[25][26] Numerous open-access tools and web servers are available for these predictions.[25][27][28]

Protocol: Comprehensive ADMET Assessment

  • Select Prediction Tools: Utilize a consensus approach by employing multiple ADMET prediction servers (e.g., ADMET-AI, pkCSM, SwissADME).[27]

  • Input Compound Q: Submit the SMILES string of Compound Q to the selected platforms.

  • Collate and Interpret Data: Summarize the predictions for key ADMET properties. Pay close attention to potential red flags.

Data Presentation: Predicted ADMET Profile for Compound Q

ParameterCategoryPredicted OutcomePotential Implication
Absorption GI AbsorptionHighGood candidate for oral delivery.
P-gp SubstrateNoLess likely to be affected by efflux pumps.
Distribution BBB PermeantYesMay cross the blood-brain barrier; a pro or con depending on the target.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Toxicity AMES ToxicityLow ProbabilityUnlikely to be mutagenic.
hERG I InhibitionHigh ProbabilityPotential cardiotoxicity risk.
HepatotoxicityLow ProbabilityLow risk of liver damage.

Trustworthiness: The prediction of potential hERG inhibition is a significant finding. While in silico models for toxicity are not definitive, they serve as an essential early warning system. This prediction necessitates prioritization for experimental validation (e.g., a patch-clamp assay) before significant resources are invested in the compound.

Conclusion and Future Directions

This in-depth in silico analysis provides a multi-faceted preliminary bioactivity profile for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. The compound exhibits promising drug-like physicochemical properties and is predicted to be orally bioavailable. The primary concern raised through this computational workflow is the potential for cardiotoxicity via hERG inhibition, which must be experimentally verified.

The next logical steps, guided by these findings, are:

  • Experimental Validation: Prioritize in vitro assays to confirm the predicted hERG inhibition.

  • Target Confirmation: If a high-confidence target was identified via reverse docking, perform binding assays (e.g., SPR, ITC) to validate the interaction.

  • Lead Optimization: If the compound shows promising activity but also toxicity, the in silico models (docking poses, pharmacophores) can guide the design of new analogs with an improved safety profile.

By integrating these computational strategies, we have established a robust, evidence-based foundation for the continued investigation of Compound Q, ensuring that future experimental work is targeted, efficient, and informed.

References

  • Title: Biological activities of quinoline derivatives. Source: PubMed URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery. Source: PubMed Central URL: [Link]

  • Title: ADMET-AI. Source: ADMET-AI Website URL: [Link]

  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule. Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Source: MDPI URL: [Link]

  • Title: Using reverse docking for target identification and its applications for drug discovery. Source: PubMed URL: [Link]

  • Title: A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Source: Neovarsity URL: [Link]

  • Title: Molecular Docking and Structure-Based Drug Design Strategies. Source: MDPI URL: [Link]

  • Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Source: DergiPark URL: [Link]

  • Title: (PDF) Biological Activities of Quinoline Derivatives. Source: ResearchGate URL: [Link]

  • Title: A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Source: ResearchGate URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates. Source: PubMed URL: [Link]

  • Title: ADMET predictions. Source: VLS3D.COM URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI URL: [Link]

  • Title: QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs. Source: Spanish Drug Discovery Network URL: [Link]

  • Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Dove Medical Press URL: [Link]

  • Title: Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Source: SpringerLink URL: [Link]

  • Title: (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Source: ResearchGate URL: [Link]

  • Title: What is pharmacophore modeling and its applications? Source: Patsnap Synapse URL: [Link]

  • Title: Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. Source: IJPPR URL: [Link]

  • Title: Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Source: ACS Publications URL: [Link]

  • Title: Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Source: SpringerLink URL: [Link]

  • Title: Quantitative structure–activity relationship. Source: Wikipedia URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Source: RSC Publishing URL: [Link]

  • Title: TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Source: Zenodo URL: [Link]

  • Title: SwissADME. Source: SwissADME Website URL: [Link]

  • Title: Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Source: Journal of Molecular Oncology Research URL: [Link]

  • Title: Reverse Docking Service. Source: CD ComputaBio URL: [Link]

  • Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Source: MDPI URL: [Link]

  • Title: The impact of pharmacophore modeling in drug design. Source: ResearchGate URL: [Link]

  • Title: Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Source: PubMed Central URL: [Link]

  • Title: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Source: Taylor & Francis Online URL: [Link]

  • Title: CRDS: Consensus Reverse Docking System for target fishing. Source: Oxford Academic URL: [Link]

  • Title: Pharmacophore Modeling. Source: Creative Biostructure URL: [Link]

Sources

structure-activity relationship of nitrophenyl-substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Nitrophenyl-Substituted Quinolines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] When hybridized with a nitrophenyl moiety, the resulting derivatives exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][3][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing these molecules. We will dissect the critical influence of substituent positioning, explore the underlying mechanisms of action, detail synthetic methodologies, and provide actionable experimental protocols. The narrative is designed to bridge foundational chemical principles with practical insights for drug discovery and development.

Chapter 1: The Quinoline and Nitrophenyl Pharmacophores: A Synergy in Medicinal Chemistry

The Quinoline Scaffold: A Privileged Heterocycle

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[6][7] Its rigid, planar structure and ability to participate in hydrogen bonding, pi-pi stacking, and hydrophobic interactions make it an ideal scaffold for engaging with biological targets.[1] Derivatives such as 4-aminoquinolines are particularly renowned, forming the basis for antimalarial drugs like chloroquine and anticancer agents like neratinib.[8][9][10] The versatility of the quinoline ring allows for substitutions at various positions, each capable of modulating the compound's physicochemical properties and biological activity.[2][4]

The Nitroaromatic Moiety: Bioactivation and Functional Significance

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's electronic properties and reactivity.[5][11][12] In drug design, it is often considered a "bioactivatable" functional group.[13] The biological activity of many nitroaromatic compounds is contingent upon the in-vivo reduction of the nitro group.[5][13] This enzymatic process, often occurring under hypoxic conditions found in tumors or anaerobic bacteria, generates highly reactive intermediates such as nitroso and hydroxylamine species, which can covalently modify and damage key cellular macromolecules like DNA and proteins.[5][14] This bio-reductive activation is a critical component of their mechanism of action but also a source of potential toxicity, a crucial consideration in drug development.[13]

Nitro_Bioreduction_Pathway A Ar-NO₂ (Parent Nitroaromatic Drug) B Ar-NO₂⁻˙ (Nitro Radical Anion) A->B 1e⁻ (Nitroreductases) C Ar-NO (Nitroso Intermediate) B->C 1e⁻, H⁺ D Ar-NHOH (Hydroxylamine Intermediate) C->D F Covalent Adducts with Cellular Macromolecules (DNA, Proteins) C->F E Ar-NH₂ (Amine Metabolite) D->E 2e⁻, 2H⁺ D->F MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Quinoline Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability and Determine IC₅₀ F->G

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. This valuable compound serves as a key building block in medicinal chemistry and materials science. The described method utilizes the Knoevenagel condensation, a robust and efficient carbon-carbon bond-forming reaction. By detailing the underlying mechanism, explaining the rationale behind procedural choices, and offering a step-by-step guide, this document equips researchers with a reliable methodology to obtain high yields of the target compound with high purity. The protocol emphasizes safety, reproducibility, and provides a framework for troubleshooting potential experimental challenges.

Introduction and Scientific Context

Quinoline and its derivatives are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The title compound, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, incorporates a vinyl linkage that extends the conjugation of the quinoline system, a feature often exploited in the design of novel therapeutic agents and functional materials.

The Knoevenagel condensation is a modification of the aldol condensation and stands as a cornerstone of organic synthesis for forming α,β-unsaturated products.[3][4] The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step.[4][5] Its reliability, operational simplicity, and tolerance for a wide range of functional groups make it an ideal choice for the synthesis of complex molecules.

This guide provides an in-depth protocol for the reaction between 2-quinolinecarboxaldehyde and 3-nitrophenylacetic acid, catalyzed by piperidine. This specific variant, which involves a carboxylic acid as the active methylene component and results in subsequent decarboxylation, is often referred to as the Doebner modification of the Knoevenagel condensation.[3][6]

Reaction Scheme and Mechanism

The overall transformation involves the condensation of an aldehyde with an active methylene compound, followed by dehydration and decarboxylation to yield the thermodynamically stable (E)-isomer.

Overall Reaction

Caption: Overall scheme for the synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.

Causality of the Mechanism

The reaction proceeds through a series of well-defined steps, catalyzed by the weak base piperidine. The choice of a weak base is critical to ensure deprotonation of the highly acidic methylene protons of 3-nitrophenylacetic acid without inducing self-condensation of the 2-quinolinecarboxaldehyde.[3]

  • Carbanion Formation: Piperidine abstracts a proton from the α-carbon of 3-nitrophenylacetic acid, which is activated by the adjacent phenyl and carboxyl groups. This forms a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-quinolinecarboxaldehyde to form a β-hydroxy carboxylate intermediate (an aldol addition product).

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: The heat of the reaction promotes the decarboxylation of the β-carboxy group through a six-membered ring transition state, yielding the final vinyl-linked product and carbon dioxide. This step drives the reaction to completion.

G start Active Methylene Cmpd. (3-Nitrophenylacetic Acid) carbanion Resonance-Stabilized Carbanion (Enolate) start->carbanion + Piperidine - Piperidinium+ intermediate β-Hydroxy Carboxylate Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Aldehyde (2-Quinolinecarboxaldehyde) aldehyde->intermediate unsaturated α,β-Unsaturated Acid intermediate->unsaturated - H2O (Dehydration) product Final Product + CO2 unsaturated->product Heat (Decarboxylation)

Caption: Mechanistic pathway of the Doebner-Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialM.W.Amount (mmol)Mass/VolumePurityCAS No.
2-Quinolinecarboxaldehyde157.1710.01.57 g≥98%5470-87-1
3-Nitrophenylacetic acid181.1510.01.81 g≥98%1877-73-2
Piperidine85.15~1.0~0.12 mL≥99%110-89-4
Toluene92.14-50 mLAnhydrous108-88-3
Ethanol46.07-As neededReagent64-17-5
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Standard laboratory glassware (beakers, funnels)
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-quinolinecarboxaldehyde (1.57 g, 10.0 mmol) and 3-nitrophenylacetic acid (1.81 g, 10.0 mmol). Add 50 mL of anhydrous toluene.

    • Rationale: Toluene serves as the solvent and allows for azeotropic removal of the water formed during the condensation, which helps drive the equilibrium towards the product.

  • Catalyst Addition: While stirring the suspension at room temperature, add piperidine (~0.12 mL, ~1.0 mmol, 10 mol%) dropwise using a micropipette.

    • Rationale: A catalytic amount of piperidine is sufficient to facilitate the reaction without causing unwanted side reactions.[7]

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 110°C) with vigorous stirring. Maintain a steady reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.[8][9] Spot the starting materials and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed.

  • Work-up and Isolation: After completion, remove the heating mantle and allow the reaction mixture to cool to room temperature. A yellow precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any residual toluene and unreacted starting materials.

    • Rationale: The product has lower solubility in cold ethanol than the starting materials or potential impurities, allowing for effective purification by washing.

  • Drying and Characterization: Transfer the bright yellow solid to a watch glass and dry it in a vacuum oven at 50°C to a constant weight. The expected yield is typically high (85-95%). Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Expected Results and Characterization

ParameterExpected Value
Product Name 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline
Molecular Formula C₁₇H₁₂N₂O₂
Molecular Weight 276.29 g/mol
Appearance Bright yellow solid
Expected Yield 85-95%
Melting Point ~160-165 °C (Varies with purity)
Stereochemistry Primarily the (E)-isomer due to thermodynamic stability

Spectroscopic Data (Predicted/Reference):

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for aromatic protons of the quinoline and nitrophenyl rings (δ 7.5-8.5 ppm) and two characteristic doublets for the vinyl protons (δ 7.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz) confirming the E-configuration.

  • MS (ESI+): m/z 277.097 [M+H]⁺.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient heating.1. Extend reflux time and monitor by TLC. 2. Verify purity of aldehyde and acid. 3. Ensure a steady reflux temperature is maintained.
Product is Oily/Gummy Presence of impurities or residual solvent.Triturate the crude product with cold ethanol or an ether/hexane mixture to induce solidification. If unsuccessful, purify by column chromatography.
Broad Melting Point Range The product is impure.Recrystallize the product from a suitable solvent system such as ethanol or ethyl acetate/hexane.
Formation of Side Products Reaction temperature too high or prolonged heating.Adhere to the recommended reaction time and temperature. Purify the final product by recrystallization or chromatography.

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Piperidine: Flammable and toxic. Causes severe skin burns and eye damage.

  • Nitro Compounds: Handle with care as they can be toxic and are often thermally sensitive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The Doebner-Knoevenagel condensation protocol detailed herein provides a highly efficient, reliable, and reproducible method for the synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. By understanding the causality behind the reaction mechanism and procedural steps, researchers can confidently execute this synthesis, obtaining high yields of the desired product. This application note serves as a self-validating guide for professionals in drug development and organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Gontijo, R. J., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Synthetic Communications. Available at: [Link]

  • Google Patents. (2009). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
  • Siddiqui, Z. N., & Khan, K. (2014). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Tu, Y., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link]

  • Wang, L., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2015). In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation. RSC Advances. Available at: [Link]

  • Siddiqui, Z. N., & Khan, K. (2014). (PDF) [Et3NH][HSO4]‑Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • da Silva, A. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ. Available at: [Link]

  • Fun, H. K., et al. (2011). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. Acta Crystallographica Section E. Available at: [Link]

  • Gornowicz, M., et al. (2012). 1,3-Dipolar character of 2-vinyl quinazoline 3-oxides; first and second generation cycloaddition products. Organic & Biomolecular Chemistry. Available at: [Link]

  • YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Singh, M., & Singh, K. N. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: In(OTf)3‐Catalyzed Synthesis of 2‐Styryl Quinolines.... Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives.... Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). 2-Vinylquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(e)-2-(3-nitrophenyl)vinyl]quinoline. Retrieved from [Link]

Sources

Application Notes & Protocols: Elucidating the Anticancer Mechanism of Action of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is a member of the styrylquinoline class of compounds, which are recognized for their potential as anticancer agents[1][2]. The core structure, a quinoline ring linked to a substituted phenyl group via a vinyl bridge, is a common scaffold in a variety of biologically active molecules[3]. The presence of a nitrophenyl group is also of significant interest, as this moiety is a known pharmacophore in several anticancer compounds, and its electron-withdrawing properties can enhance cytotoxic activity[4][5][6]. While direct studies on this specific molecule are limited, research on analogous styrylquinolines provides a strong basis for investigating its mechanism of action in cancer. It is hypothesized that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline may exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS)[4][5]. This document provides a comprehensive guide with detailed protocols for researchers to systematically investigate the anticancer properties of this promising compound.

Part 1: Investigation of Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells[7]. Several styrylquinoline derivatives have been shown to trigger apoptosis, often in a p53-independent manner, which is a significant advantage for treating tumors with mutated or deficient p53[4][5].

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549, or a cell line relevant to your research) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (e.g., 0, 1, 5, 10, 25 µM) for 24, 48, and 72 hours. Include a positive control such as staurosporine.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them in a 1.5 mL microcentrifuge tube.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the apoptotic pathway, the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family, should be examined.

  • Protein Extraction:

    • Treat cells as described in the Annexin V/PI assay protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Apoptosis Induction

Table 1: Percentage of Apoptotic Cells after Treatment with 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
0 (Control)2.5 ± 0.51.8 ± 0.3
15.2 ± 0.83.1 ± 0.6
515.8 ± 2.18.9 ± 1.5
1028.4 ± 3.515.2 ± 2.4
2545.1 ± 4.222.7 ± 3.1

Data are presented as mean ± SD from three independent experiments.

G cluster_workflow Apoptosis Analysis Workflow cluster_pathway Intrinsic Apoptosis Pathway start Seed and Treat Cancer Cells harvest Harvest and Stain Cells (Annexin V-FITC/PI) start->harvest flow Flow Cytometry Analysis harvest->flow data Quantify Apoptotic Populations flow->data compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis G compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline g2_checkpoint G2 Checkpoint compound->g2_checkpoint Disruption m_phase M-Phase (Mitosis) g2_checkpoint->m_phase Progression Blocked g2m_arrest G2/M Arrest g2_checkpoint->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Figure 2: Proposed mechanism of G2/M cell cycle arrest induced by the compound.

Part 3: Assessment of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another common mechanism by which anticancer drugs induce cell death.[8][9] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.

DCFDA Assay for Intracellular ROS Measurement

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the intracellular ROS levels.

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well black-walled plate and allow them to adhere.

    • Treat the cells with 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline for a shorter duration (e.g., 1, 3, 6 hours) as ROS generation is often an early event.

  • Staining and Measurement:

    • Remove the treatment media and wash the cells with PBS.

    • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Data Presentation: ROS Generation

Table 3: Relative ROS Levels in Cancer Cells after Treatment

Treatment Concentration (µM)Relative Fluorescence Units (RFU)
0 (Control)100 ± 8
1135 ± 12
5210 ± 18
10350 ± 25
25520 ± 38

Data are presented as mean ± SD from three independent experiments, normalized to the control.

G compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline ros ↑ Intracellular ROS compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mito_dysfunction Mitochondrial Dysfunction oxidative_stress->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis

Figure 3: The role of ROS generation in inducing apoptosis.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action - PubMed. (URL: [Link])

  • The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - ACS Publications. (URL: [Link])

  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations - Physical Chemistry Research. (URL: [Link])

  • Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells - PubMed. (URL: [Link])

  • Compounds containing nitrophenyl groups as antimicrobial and/or... - ResearchGate. (URL: [Link])

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

  • Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - ResearchGate. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

  • Full article: Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - Taylor & Francis. (URL: [Link])

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (URL: [Link])

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. (URL: [Link])

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (URL: [Link])

  • Cell cycle arrest – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis - MDPI. (URL: [Link])

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group - ResearchGate. (URL: [Link])

  • Design, synthesis and molecular modeling studies of 2-styrylquinazoline derivatives as EGFR inhibitors and apoptosis inducers - PubMed. (URL: [Link])

  • Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer - Frontiers. (URL: [Link])

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC - NIH. (URL: [Link])

  • Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - NIH. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification by column chromatography. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each step, ensuring a successful and reproducible purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and its derivatives.

Question 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?

Answer: This is the most prevalent issue when purifying quinoline-based compounds on standard silica gel.[1]

  • Causality: The root cause is an acid-base interaction. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The quinoline ring contains a basic nitrogen atom, which strongly interacts with these acidic sites.[1] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in an elongated or "tailed" spot and broad, overlapping fractions from the column.

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: The most effective strategy is to neutralize the acidic sites on the silica gel.[1]

      • Triethylamine (NEt₃): Add a small amount of triethylamine (typically 0.1–2.0%) to your eluent.[1] This amine is more basic than the quinoline nitrogen and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

      • Ammonia/Methanol Solution: Prepare a stock solution of 1-10% ammonium hydroxide in methanol. This stock can then be used as a polar component in your primary mobile phase (e.g., 1-5% of this solution in dichloromethane).[1][2]

    • Reduce Sample Concentration: Overloading the column can exacerbate tailing.[1] Ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight). Dissolve your sample in the minimum volume of solvent required for loading.[3]

    • Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, the interaction is particularly strong. Switching to a non-acidic stationary phase is the next logical step.

      • Alumina (Basic or Neutral): Alumina is a common and effective alternative for purifying basic compounds like quinolines.[3]

      • Florisil: This is another potential alternative, though stability should still be verified.[2]

Question 2: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0), and it won't elute from the column.

Answer: This indicates that the mobile phase (eluent) lacks sufficient polarity to displace the compound from the stationary phase.[1] Your compound has a higher affinity for the silica gel than for the solvent.

  • Causality: The polarity of the eluent is too low to compete with the stationary phase for interaction with your compound. The polar nitro group (-NO₂) and the nitrogen atom in the quinoline ring contribute to the compound's overall polarity, requiring a sufficiently polar mobile phase for elution.

  • Solutions:

    • Systematically Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try moving to 7:3, 1:1, and so on.[1]

    • Switch to a More Polar Solvent System: If adjusting the ratio is insufficient, a stronger solvent system is needed. Consider switching to a system like dichloromethane/methanol or ethyl acetate/methanol.[3]

    • Check for Precipitation: In rare cases, if the compound is poorly soluble in the mobile phase, it might precipitate at the top of the column after the loading solvent has been washed away.[4] This can block the column. If this occurs, a different mobile phase where the compound is more soluble must be used.

Question 3: The separation between my desired product and a key impurity is very poor, even though they have different Rf values on the TLC plate.

Answer: This frustrating issue often points to problems with the column packing or sample loading technique.

  • Causality: A well-packed column and a concentrated sample band are essential for good separation. If the silica gel is packed unevenly (containing air bubbles or channels), or if the initial sample band is too wide, the components will mix as they travel down the column, negating the separation seen on a TLC plate.[3]

  • Solutions:

    • Optimize Column Packing:

      • Use the "slurry packing" method: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing and dislodge any trapped air bubbles.[3]

      • Add a thin layer of sand on top of the packed silica to prevent the bed from being disturbed when you add solvent.[3]

    • Improve Sample Loading:

      • Wet Loading: Dissolve your crude product in the absolute minimum amount of a solvent that is as non-polar as possible while still achieving full dissolution.[3] A more polar solvent than the eluent can cause band broadening.

      • Dry Loading: If your compound has poor solubility in the eluent, dry loading is the superior method. Dissolve the compound in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-5x the sample weight), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

Question 4: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?

Answer: Compound instability on silica gel is a known issue, particularly for acid-sensitive molecules.[2]

  • Causality: The acidic nature of silica gel can catalyze degradation, isomerization, or rearrangement of sensitive functional groups. While the vinyl quinoline core is relatively stable, other functional groups in related molecules could be labile.

  • Solutions:

    • Confirm Instability with 2D TLC: This is a definitive test.

      • Spot your compound in one corner of a square TLC plate.

      • Run the plate in a chosen eluent.

      • Remove the plate, let it dry completely.

      • Rotate the plate 90 degrees and run it again in the same eluent.

      • If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, new spots will appear off the diagonal.[2][6]

    • Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica gel. This is often done by pre-treating the silica with a solution containing a base (like triethylamine) and then removing the solvent before packing.

    • Switch to a Different Stationary Phase: As mentioned in Q1, using neutral or basic alumina, or even Florisil, can be an effective way to purify acid-sensitive compounds.[2][3]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for my column?

A1: The ideal solvent system is always determined by preliminary Thin-Layer Chromatography (TLC) analysis.[7] Prepare several TLC chambers with different solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The goal is to find a system where the desired compound, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, has an Rf value between 0.2 and 0.4 .[2][7] This range provides the optimal balance for good separation on a column; a higher Rf means the compound will elute too quickly with poor separation, while a lower Rf will lead to long elution times and band broadening.

Q2: How much silica gel and sample should I use?

A2: A general rule of thumb for the ratio of stationary phase to crude sample is between 20:1 to 100:1 by weight . For a straightforward separation (large ΔRf on TLC), a 30:1 ratio might suffice. For very difficult separations of closely related impurities, a ratio of 100:1 or even higher may be necessary.[3]

Q3: How do I visualize my compound on a TLC plate or in the collected fractions?

A3: 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is a highly conjugated aromatic system, which makes it strongly UV-active. Visualization can be easily achieved by shining a UV lamp (254 nm) on the TLC plate, where the compound will appear as a dark spot against the fluorescent green background.[3][7] For collected fractions, spotting a small amount from each tube onto a TLC plate and viewing under UV light is the standard method for tracking your compound's elution.

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the separation difficulty.

  • Isocratic Elution (constant solvent composition): This is preferred for simple separations where all components are well-resolved on the TLC plate with a single solvent system.

  • Gradient Elution (gradually increasing solvent polarity): This is highly effective for complex mixtures containing compounds with a wide range of polarities. It allows the less polar compounds to elute first, and then speeds up the elution of more polar compounds, saving time and preventing excessive band broadening for late-eluting peaks.[2] A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Primary Cause Recommended Solution(s)
Tailing / Streaking Basic quinoline nitrogen interacting with acidic silica.[1]Add 0.1-2% triethylamine to the eluent; switch to alumina stationary phase.[1][2][3]
Compound Stuck at Baseline Eluent is not polar enough.[1]Increase the percentage of the polar solvent (e.g., from 10% to 30% EtOAc in Hexane).[1]
Poor Separation Poor column packing; improper sample loading.Use slurry packing method; dry-load the sample onto silica before adding to the column.[3][5]
Compound Degradation Compound is sensitive to the acidic silica gel.[2]Confirm with 2D TLC; use a deactivated silica or switch to a neutral stationary phase like alumina.[2][6]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a standard workflow. The specific solvent system should be optimized via TLC first.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various eluent systems (e.g., Hexane:Ethyl Acetate mixtures, with 0.5% triethylamine added).

    • Identify a system that provides good separation and an Rf value of ~0.2-0.4 for the target compound.[2][7]

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the column. Tap the column gently to promote even packing and dislodge air bubbles.[3]

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance.[3][5]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a flask using a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-5 times the mass of your sample) to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder onto the top layer of sand in the column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle pressure (using a pump or bulb) to begin the flow.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, systematically increase the polarity of the eluent as the column runs.

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.

  • Analysis and Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.

Visualizations

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System, Check Stability) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for Column Chromatography Purification.

G Start Problem with Purification? Tailing Tailing or Streaking? Start->Tailing NoElution Compound not Eluting? Tailing->NoElution No Sol_Tailing Add 0.5% NEt3 to Eluent or Switch to Alumina Tailing->Sol_Tailing Yes PoorSep Poor Separation? NoElution->PoorSep No Sol_NoElution Increase Eluent Polarity NoElution->Sol_NoElution Yes Decomp Degradation Suspected? PoorSep->Decomp No Sol_PoorSep Repack Column & Use Dry Loading PoorSep->Sol_PoorSep Yes Sol_Decomp Run 2D TLC to Confirm. Switch to Alumina. Decomp->Sol_Decomp Yes End Problem Solved Sol_Tailing->End Sol_NoElution->End Sol_PoorSep->End Sol_Decomp->End

Caption: Troubleshooting Decision Tree for Column Chromatography.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Kálai, T., et al. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. National Center for Biotechnology Information. [Link]

  • Pickering Interfaces. HPLC Troubleshooting Guide. [Link]

  • Google Patents.
  • El-Gendy, A. A., et al. "Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles." Arabian Journal of Chemistry.
  • ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.... [Link]

  • ResearchGate. Enhanced Degradation of Quinoline in Three-Dimensional Electro-Fenton System Through NiCo2S4/g-C3N4 Particles | Request PDF. [Link]

  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • Nagar, H., & Bhushan, R. "Enantioresolution of dl-selenomethionine by thin silica gel plates impregnated with (−) quinine...". Analytical Methods.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • Queen's University Belfast Research Portal. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • International Journal of Science and Research Archive. Isolation, purification and characterization of vindoline from Catharanthus roseus. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Journal of Applicable Chemistry. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).... [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]

  • ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

Sources

identifying and removing impurities from 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, a member of the styrylquinoline class, is of significant interest to researchers in medicinal chemistry and drug development due to its potential as an anticancer agent.[1][2] The biological activity of such compounds is intrinsically linked to their stereochemical purity and the absence of contaminants. Achieving high purity of the target (E)-isomer is paramount, as even minor impurities can confound biological assays and compromise therapeutic efficacy. This guide provides a comprehensive troubleshooting framework for identifying and removing common impurities encountered during the synthesis of this important molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues observed during the synthesis and initial product workup.

Q1: My final product has a low and broad melting point. What are the likely causes?

A: A broad or depressed melting point is a classic indicator of an impure solid. The most common culprits are the presence of unreacted starting materials (2-methylquinoline, 3-nitrobenzaldehyde), the undesired (Z)-isomer of the product, or residual solvent. Each of these impurities disrupts the crystal lattice of the pure (E)-isomer, leading to a melting point depression.

Q2: My ¹H NMR spectrum is complex, with extra peaks in the vinyl region (6.5-8.0 ppm). What do they signify?

A: The vinyl protons of the desired (E)-isomer typically appear as two distinct doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The presence of another pair of doublets in this region with a smaller coupling constant (J ≈ 12 Hz) is a strong indication of contamination with the (Z)-isomer. Additional singlet peaks may correspond to unreacted 3-nitrobenzaldehyde (~10 ppm for the aldehydic proton) or a methyl singlet for unreacted 2-methylquinoline (~2.7 ppm).[3]

Q3: My reverse-phase HPLC chromatogram shows a major peak, but also several smaller ones. How do I proceed with identification?

A: An HPLC chromatogram provides a quantitative assessment of purity. The major peak should correspond to your target (E)-isomer. To identify the minor peaks, you can run individual standards of the starting materials (2-methylquinoline and 3-nitrobenzaldehyde). The (Z)-isomer will likely have a slightly different retention time from the (E)-isomer. If the synthesis was performed via a Wittig reaction, a common impurity is triphenylphosphine oxide, which can also be confirmed by running a standard.[4][5]

Q4: The color of my product is dark brown or tarry, not the expected yellow crystalline solid. What went wrong?

A: A dark, non-crystalline product often points to polymerization or degradation, which can be caused by excessive heating, prolonged reaction times, or highly basic reaction conditions. The 3-nitrobenzaldehyde starting material can also be prone to self-condensation or other side reactions under harsh conditions.[6] Purification will likely require column chromatography to remove the highly colored, polar impurities.

Section 2: Synthesis Pathway and Common Impurities

The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline typically proceeds via a condensation reaction between 2-methylquinoline (quinaldine) and 3-nitrobenzaldehyde.[7] Understanding the reaction pathway is crucial for anticipating potential impurities.

G cluster_reactants Reactants cluster_products Products & Byproducts SM1 2-Methylquinoline Product 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (Desired Product) Reaction Condensation Reaction (e.g., Knoevenagel/Perkin-type) SM1->Reaction SM2 3-Nitrobenzaldehyde SM2->Reaction Z_Isomer (Z)-Isomer Tarry Tarry Polymers Reaction->Product Main Pathway Reaction->Z_Isomer Side Reaction (Non-stereoselective) Reaction->Tarry Degradation (Excess Heat/Time) G cluster_analysis Purity & Identity Confirmation Crude Crude Product Purification Purification (Recrystallization or Column Chromatography) Crude->Purification Pure Purified Product Purification->Pure NMR ¹H NMR (Structure & Isomeric Ratio) Pure->NMR HPLC HPLC (Purity Assay, % Area) Pure->HPLC MP Melting Point (Purity Indicator) Pure->MP MS Mass Spec (Molecular Weight) Pure->MS Final Final, Confirmed Pure Product NMR->Final HPLC->Final MP->Final MS->Final

Sources

Validation & Comparative

Validating the Mechanism of Action for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline: A Comparative Guide to JNK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline as a c-Jun N-terminal kinase (JNK) inhibitor. Quinoline scaffolds are prominent in kinase inhibitor discovery, suggesting the potential of this compound as a therapeutic agent.[1][2] This document outlines a systematic approach to not only ascertain its inhibitory activity but also to characterize its potency and selectivity in comparison to established JNK inhibitors.

Introduction: The Rationale for Investigating 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline as a JNK Inhibitor

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[3] These kinases play a crucial role in apoptosis, inflammation, and cellular differentiation.[3] Dysregulation of the JNK signaling pathway is implicated in various pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making JNKs attractive targets for therapeutic intervention.[4][5]

The quinoline moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including kinase inhibition.[2] The structural features of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline suggest its potential to interact with the ATP-binding pocket of kinases. This guide proposes a rigorous, multi-step validation process to test the hypothesis that this compound functions as a JNK inhibitor. To provide a clear benchmark for its performance, we will compare its potential activity against two well-characterized JNK inhibitors with distinct mechanisms of action: SP600125 , an ATP-competitive inhibitor, and BI-78D3 , a substrate-competitive inhibitor.

The Comparative Landscape: Established JNK Inhibitors

A thorough validation requires robust comparators. The selection of SP600125 and BI-78D3 allows for a comprehensive assessment of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline's potential inhibitory profile.

InhibitorMechanism of ActionTargetIn Vitro IC50Cellular Potency (p-c-Jun Inhibition)Key Characteristics & Limitations
SP600125 ATP-CompetitiveJNK1, JNK2, JNK340-90 nM[5][6]5-10 µM[7]Reversible inhibitor. Exhibits off-target effects on other kinases, necessitating careful interpretation of cellular data.[8]
BI-78D3 Substrate-CompetitiveJNK280 nM[4][9][10]Not explicitly reported, but inhibits JNK substrate phosphorylation in cells.[10]Competes with the JNK-interacting protein 1 (JIP1) binding site, offering a different mode of inhibition. Highly selective over p38α.[4][9]
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Hypothesized: Kinase Inhibitor Hypothesized: JNK To be determined To be determined To be determined

A Step-by-Step Guide to Validating JNK Inhibition

The following experimental workflow is designed to systematically investigate and validate the mechanism of action of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation Kinase Assay Biochemical JNK Kinase Assay ATP Competition ATP Competition Assay Kinase Assay->ATP Competition Determine IC50 Kinase Profiling Kinase Selectivity Profiling Kinase Assay->Kinase Profiling Assess Specificity Cell Treatment Cell Culture and Treatment Kinase Assay->Cell Treatment Validate in cells Data Analysis Data Analysis and Mechanism Determination ATP Competition->Data Analysis ATP-competitive? Kinase Profiling->Data Analysis Selective? Western Blot Western Blot for p-c-Jun Cell Treatment->Western Blot Cellular Efficacy? Western Blot->Data Analysis Hypothesis Hypothesis: 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline inhibits JNK Hypothesis->Kinase Assay Direct Inhibition?

Caption: Proposed workflow for validating JNK inhibition.

Phase 1: In Vitro Characterization

A. Biochemical JNK Kinase Activity Assay

  • Objective: To determine if 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline directly inhibits JNK enzyme activity and to calculate its half-maximal inhibitory concentration (IC50).

  • Rationale: This is the foundational experiment to confirm a direct interaction between the compound and the kinase. A variety of assay formats can be employed, such as those that measure the phosphorylation of a substrate (e.g., ATF2) or quantify ATP consumption.

  • Protocol:

    • Reagents: Recombinant human JNK1, JNK2, and JNK3 enzymes, kinase buffer, ATP, and a suitable substrate (e.g., ATF2).

    • Compound Preparation: Prepare a serial dilution of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, SP600125, and BI-78D3 in DMSO.

    • Reaction Setup: In a 96- or 384-well plate, combine the JNK enzyme, the test compound at various concentrations, and the substrate.

    • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the phosphorylated substrate or remaining ATP using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).[9][11]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline against a broad panel of other protein kinases.

  • Rationale: High selectivity is a critical attribute of a quality chemical probe and a potential therapeutic agent. This experiment will reveal off-target effects and provide a more complete understanding of the compound's biological activity.

  • Protocol:

    • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).[12]

    • Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300).

    • The results are reported as the percentage of inhibition for each kinase.

    • For any significant off-target hits, follow-up with IC50 determination for those specific kinases.

Phase 2: Cellular Validation

A. Western Blot Analysis of Phospho-c-Jun

  • Objective: To determine if 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline can inhibit the JNK signaling pathway in a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

  • Rationale: A compound that is active in a biochemical assay may not have an effect in cells due to poor permeability or other factors. This experiment validates the in vitro findings in a more biologically relevant system.

  • Protocol:

    • Cell Culture: Culture a suitable cell line (e.g., HeLa or A375) in appropriate media.

    • Stimulation: Induce the JNK pathway by treating the cells with a known activator, such as anisomycin or UV radiation.

    • Treatment: Pre-incubate the cells with varying concentrations of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, SP600125, or a vehicle control (DMSO) for 1-2 hours before stimulation.

    • Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST.

      • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14]

    • Loading Control: Strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.

Visualizing the JNK Signaling Pathway

Understanding the pathway is crucial for interpreting experimental results.

G cluster_inhibitors Points of Inhibition Stress Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress Stimuli->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun cJun->p_cJun Gene Expression Gene Expression (Apoptosis, Inflammation) p_cJun->Gene Expression regulates SP600125 SP600125 (ATP-Competitive) SP600125->JNK BI78D3 BI-78D3 (Substrate-Competitive) BI78D3->JNK Test_Compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (Hypothesized) Test_Compound->JNK

Caption: Simplified JNK signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial validation of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline as a JNK inhibitor. By systematically progressing from direct biochemical assays to cellular validation and selectivity profiling, researchers can build a comprehensive understanding of this compound's mechanism of action.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Structural Biology: Co-crystallization of the compound with a JNK isoform to understand the precise binding mode.

  • In Vivo Efficacy: Testing the compound in animal models of diseases where JNK signaling is implicated.

By adhering to this structured and comparative approach, the scientific community can rigorously evaluate the potential of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and other novel quinoline derivatives as valuable tools for research and future therapeutic development.

References

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. Available from: [Link]

  • Bokosi, K. B., Singh, V., Chibale, K., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Medicinal Chemistry, 13(10), 1169-1191. Available from: [Link]

  • PubChem. (n.d.). 2-[(e)-2-(3-nitrophenyl)vinyl]quinoline. Retrieved January 24, 2026, from [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. Available from: [Link]

  • Stebbins, J. L., De, S. K., Machleidt, T., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. Proceedings of the National Academy of Sciences, 105(43), 16809-16813. Available from: [Link]

  • Bamborough, P., Drewry, D. H., Harper, G., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS DISCOVERY: Advancing Life Sciences R&D, 13(2), 115-126. Available from: [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. Available from: [Link]

  • Chen, H., & Zhang, J. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1549-1555. Available from: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved January 24, 2026, from [Link]

  • Kamenecka, T. M., & LoGrasso, P. V. (2011). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Future medicinal chemistry, 3(1), 65-79. Available from: [Link]

  • ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF Cu(II), Co(III) AND Fe(III) COMPLEXES OF 2-BENZOYL-3-(NITROPHENYL)QUINOXALINE. Retrieved January 24, 2026, from [Link]

  • Csermely, A., & Ábrányi-Balogh, P. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6289. Available from: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved January 24, 2026, from [Link]

  • Navakauskiene, R., et al. (2024). The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin. ACS Omega. Available from: [Link]

  • Liu, Z., Yu, S., Chen, D., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1799-1812. Available from: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. Available from: [Link]

  • ResearchGate. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-Terminal Kinase. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2019). (PDF) Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Retrieved January 24, 2026, from [Link]

  • Youssif, B. G., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(35), 22933-22948. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 552. Available from: [Link]

  • ResearchGate. (n.d.). Quinoline-derived inhibitors identified from the 210000 compound.... Retrieved January 24, 2026, from [Link]

  • Lee, S. H., & Kim, Y. C. (2021). A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. International journal of molecular sciences, 22(20), 10955. Available from: [Link]

  • Addgene. (2022). Western Blot. Retrieved January 24, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Pharmaceuticals (Basel, Switzerland), 17(7), 896. Available from: [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the antimicrobial activity of a specific styrylquinoline, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, against the widely-used broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This document is intended to serve as a technical resource, offering insights into the experimental validation of this novel compound's efficacy and its potential as a future therapeutic agent.

Introduction to the Compounds

Ciprofloxacin: The Established Benchmark

Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This targeted action leads to a bactericidal effect.[2][3] Ciprofloxacin is widely used in clinical practice to treat a variety of infections, including urinary tract, respiratory, and skin infections.

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline: A Novel Challenger

The quinoline scaffold is a key feature in many natural and synthetic compounds with diverse pharmacological properties, including antimicrobial activity.[4] The introduction of a styryl group at the 2-position of the quinoline ring has been shown to enhance antibacterial efficacy. The presence of a nitro group on the phenyl ring is also a significant feature, as nitroaromatic compounds are known for a range of biological activities. The compound 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline represents a specific iteration of this chemical class, with the hypothesis that the combination of these structural motifs may result in potent antimicrobial properties.

Comparative Antimicrobial Activity: A Data-Driven Analysis

The direct comparison of antimicrobial activity is most effectively achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

A study on the regioselective synthesis and antimicrobial evaluation of a series of 2-styrylquinolines provides crucial data for this comparison. In this research, the antibacterial activity of various 2-styrylquinoline derivatives was tested against a panel of Gram-positive and Gram-negative bacteria, with ciprofloxacin used as the standard reference drug.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and Ciprofloxacin against selected bacterial strains.

Bacterial StrainGram Stain2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (Compound 9j in source)Ciprofloxacin
Micrococcus luteusGram-positive1.93.9
Staphylococcus aureusGram-positive3.93.9
Klebsiella planticolaGram-negative1.93.9
Escherichia coliGram-negative7.83.9
Pseudomonas aeruginosaGram-negative15.67.8

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and Ciprofloxacin against selected bacterial strains.

Bacterial StrainGram Stain2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (Compound 9j in source)Ciprofloxacin
Micrococcus luteusGram-positive0.91.9
Staphylococcus aureusGram-positive1.91.9
Klebsiella planticolaGram-negative0.91.9
Escherichia coliGram-negative3.91.9
Pseudomonas aeruginosaGram-negative7.83.9

Analysis of In Vitro Efficacy

The data presented in Tables 1 and 2 indicate that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline exhibits significant antibacterial activity. Notably, it demonstrated superior or equivalent potency against several strains when compared to ciprofloxacin.

  • Against the Gram-positive bacterium Micrococcus luteus and the Gram-negative bacterium Klebsiella planticola, the styrylquinoline showed a lower MIC and a significantly lower MBC than ciprofloxacin, suggesting a potent bactericidal effect.

  • For Staphylococcus aureus, both compounds displayed identical MIC and MBC values.

  • Ciprofloxacin was more effective against Escherichia coli and Pseudomonas aeruginosa, exhibiting lower MIC and MBC values.

These findings underscore the potential of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline as a promising antimicrobial agent, with a spectrum of activity that warrants further investigation.

Mechanistic Insights and Rationale for Experimental Design

The selection of a robust and standardized methodology is critical for the accurate assessment of antimicrobial activity. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the reliability and reproducibility of the results.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the standardized workflow for determining the MIC and MBC of the test compounds.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start: Pure Bacterial Culture inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum serial_dilution Prepare Serial Dilutions of Test Compounds in 96-well Plate inoculum->serial_dilution inoculate_plate Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24 hours inoculate_plate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24-48 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Reduction in CFU incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Detailed Experimental Protocols

1. Preparation of Bacterial Inoculum

The rationale for starting with a standardized inoculum is to ensure that the number of bacteria is consistent across all tests, which is crucial for the reproducibility of MIC and MBC values. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Step 1: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium using a sterile loop.

  • Step 2: Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

  • Step 3: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile diluent. This can be done visually or using a spectrophotometer.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple compounds at various concentrations.

  • Step 1: Prepare stock solutions of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and ciprofloxacin in a suitable solvent (e.g., DMSO).

  • Step 2: In a 96-well microtiter plate, perform serial twofold dilutions of each compound in MHB to achieve a range of desired concentrations.

  • Step 3: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Step 4: Include a growth control well (bacteria in MHB without any antimicrobial) and a sterility control well (MHB only).

  • Step 5: Incubate the plate at 37°C for 18-24 hours.

  • Step 6: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3. Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a necessary follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Step 1: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Step 2: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Step 3: Incubate the agar plates at 37°C for 24-48 hours.

  • Step 4: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Ciprofloxacin's Mechanism of Action

Understanding the established mechanism of the benchmark drug provides a framework for hypothesizing the potential mode of action of the novel compound.

ciprofloxacin_moa cluster_bacterial_cell Bacterial Cell cipro Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) cipro->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV cipro->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Relaxes supercoiled DNA topoisomerase_iv->dna_replication Decatenates daughter chromosomes cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of action of ciprofloxacin.

Conclusion and Future Directions

The in vitro data strongly suggest that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is a promising antimicrobial agent with potent activity, particularly against certain Gram-positive and Gram-negative bacteria. Its efficacy against Micrococcus luteus and Klebsiella planticola surpassed that of the widely used antibiotic ciprofloxacin in the cited study. This highlights the potential of the 2-styrylquinoline scaffold as a source for new antibacterial drugs.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including multidrug-resistant strains, to determine the full spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular target(s) of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline to understand how it exerts its antimicrobial effect.

  • Toxicity and Pharmacokinetic Profiling: In vitro and in vivo studies to assess the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize the potency and pharmacological properties of the 2-styrylquinoline scaffold.

The development of novel antimicrobials is a critical endeavor in modern medicine. The compelling in vitro activity of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline positions it as a strong candidate for further preclinical development.

References

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]

  • Reddy, C. S., Raghu, M., Sreelatha, T., & Nagaraj, A. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Organic & Biomolecular Chemistry, 13(15), 4497-4507. [Link]

  • Reddy, C. S., Raghu, M., Sreelatha, T., & Nagaraj, A. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. PubMed, 25738491. [Link]

  • Reddy, C. S., Raghu, M., & Nagaraj, A. (2012). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica, 4(5), 1936-1941. [Link]

  • Hooper, D. C. (1999). Mechanism of action of fluoroquinolones. Chest, 116(6 Suppl), 470S–474S.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Reddy, C. S., Raghu, M., Sreelatha, T., & Nagaraj, A. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. RSC Publishing. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-280.
  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST SOP for MIC determination. Retrieved from [Link]

  • Bauernfeind, A., & Petermüller, C. (1983). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. European Journal of Clinical Microbiology, 2(2), 111–115.
  • King, A., & Phillips, I. (1986). The comparative in-vitro activity of eight new quinolones and nalidixic acid. Journal of Antimicrobial Chemotherapy, 18 Suppl D, 1–20.
  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.
  • Alovero, F. L., & Manzo, R. H. (2003). The effect of ciprofloxacin on the expression of virulence factors of Pseudomonas aeruginosa. Revista Argentina de Microbiología, 35(2), 77-83.
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Gootz, T. D., & Brighty, K. E. (1996). Fluoroquinolone antibacterial agents: a review of the literature. Current Pharmaceutical Design, 2, 29-58.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Lowe, G., Hedges, A. J., & Weatherley, B. C. (1985). Ciprofloxacin: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Journal of Antimicrobial Chemotherapy, 16(1), 1-2.
  • Neu, H. C. (1992). Quinolone antimicrobial agents. Annual Review of Medicine, 43(1), 465-486.
  • Piddock, L. J. (1999). Quinolone resistance and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 43(suppl_1), 1-5.
  • Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy, 51(5), 1109-1117.
  • Smith, J. T. (1986). The mode of action of 4-quinolones and possible mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 21-29.
  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324.
  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-280.
  • Walker, R. C., & Wright, A. J. (1991). The fluoroquinolones. Mayo Clinic Proceedings, 66(12), 1249-1259.
  • Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. European Journal of Clinical Microbiology, 3(4), 339-343.
  • Zhang, L., & Li, X. Z. (2008). AcrAB-TolC, a multidrug efflux pump, is a target for developing new antibacterial agents. Current Pharmaceutical Design, 14(13), 1296-1303.

Sources

A Comparative Guide to the Photostability of Styrylquinoline Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescent probes and photosensitive materials, styrylquinolines represent a versatile class of compounds with significant potential. Their applications span from biological imaging to materials science, driven by their unique photophysical properties. However, a critical parameter often dictating their utility is their photostability – the ability to resist degradation upon exposure to light. This guide provides a comprehensive comparative study of the photostability of different styrylquinoline derivatives, grounded in established photochemical principles and supported by experimental insights. As direct comparative photostability data for a wide range of styrylquinolines is not extensively available in a single study, this guide synthesizes information from related photochemical studies and general principles of dye photobleaching to offer a predictive and practical framework for researchers.

The Crucial Role of Photostability in Styrylquinoline Applications

Styrylquinolines, characterized by a quinoline ring system linked to a styrene moiety, are prized for their fluorescent properties. This fluorescence is central to their use as cellular stains, molecular probes, and components in optoelectronic devices. However, the very light that excites these molecules to fluoresce can also be their undoing. Photodegradation, or photobleaching, leads to an irreversible loss of fluorescence, diminishing the signal-to-noise ratio in imaging experiments and degrading the performance of materials over time.[1] Understanding the factors that govern the photostability of styrylquinoline derivatives is therefore paramount for selecting or designing molecules best suited for a specific application.

Unraveling the Mechanisms of Photodegradation

The photobleaching of organic fluorophores like styrylquinolines is a complex process initiated by the absorption of light.[2] The molecule is promoted to an excited singlet state (S1) and can then return to the ground state (S0) by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a longer-lived excited triplet state (T1).[1] It is from this reactive triplet state that much of the photodegradation chemistry originates.[2]

Two primary pathways contribute to photobleaching:

  • Reaction with Molecular Oxygen: The excited triplet state of the styrylquinoline can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen can then attack the fluorophore, leading to its chemical modification and loss of fluorescence.[2] This is often the dominant pathway in the presence of oxygen.

  • Direct Photochemical Reactions: The excited state molecule itself can undergo unimolecular reactions such as isomerization, cyclization, or fragmentation, or react with other molecules in its environment.[3] For styrylquinolines, known photochemical reactions include trans-cis isomerization and photocycloaddition.[4][5] While these are not always degradative in the sense of destroying the chromophore, they can lead to non-fluorescent or less fluorescent species, effectively contributing to photobleaching.

The interplay of these mechanisms is influenced by the molecular structure of the styrylquinoline derivative and its immediate environment.

Experimental Assessment of Photostability: A Validated Protocol

To quantitatively compare the photostability of different compounds, a standardized experimental approach is crucial. The following protocol outlines a robust method for assessing the photostability of styrylquinoline derivatives in solution, drawing from established techniques in fluorescence spectroscopy.[4][6]

Materials and Instrumentation
  • Styrylquinoline Derivatives: A series of compounds with systematic variations in their substitution patterns.

  • Solvent: A spectrograde solvent of appropriate polarity (e.g., ethanol, DMSO, or a buffered aqueous solution) to ensure solubility and mimic the intended application environment.

  • Light Source: A stable, well-characterized light source, such as a xenon arc lamp with a monochromator or a laser with a specific wavelength corresponding to the absorption maximum of the derivatives.

  • Spectrofluorometer: To measure the fluorescence intensity over time.

  • UV-Vis Spectrophotometer: To measure the absorbance spectra and determine the initial concentration.

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known photobleaching quantum yield for calibration (e.g., Rhodamine 6G).

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare stock solutions of each styrylquinoline derivative in the chosen solvent.

    • From the stock solutions, prepare dilute working solutions with an initial absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

  • Initial Characterization:

    • Measure the absorption and fluorescence emission spectra of each working solution to determine the respective maxima (λ_abs_max and λ_em_max).

    • Measure the initial fluorescence intensity (F₀) at the emission maximum while exciting at the absorption maximum.

  • Photobleaching Experiment:

    • Place the cuvette containing the working solution in the spectrofluorometer.

    • Continuously illuminate the sample with the light source at a constant intensity and at the λ_abs_max.

    • Record the fluorescence intensity (F_t) at the λ_em_max at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.

    • To account for potential temperature effects, maintain a constant sample temperature throughout the experiment.[7][8]

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F_t / F₀) as a function of irradiation time.

    • Determine the photobleaching rate constant (k) by fitting the decay curve to an appropriate kinetic model (often a first-order exponential decay).

    • The photobleaching quantum yield (Φ_b), which represents the probability of a molecule being bleached per absorbed photon, can then be calculated relative to a standard.[4]

G cluster_prep Sample Preparation cluster_char Initial Characterization cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Prepare Dilute Working Solutions (Abs ~ 0.05) prep1->prep2 char1 Measure Absorbance & Fluorescence Spectra prep2->char1 char2 Determine λ_abs_max & λ_em_max char1->char2 char3 Measure Initial Fluorescence (F₀) char2->char3 exp1 Continuous Illumination at λ_abs_max char3->exp1 exp2 Record Fluorescence (F_t) vs. Time exp1->exp2 an1 Plot Normalized Fluorescence (F_t / F₀) vs. Time exp2->an1 an2 Determine Photobleaching Rate Constant (k) an1->an2 an3 Calculate Photobleaching Quantum Yield (Φ_b) an2->an3

Caption: Experimental workflow for assessing the photostability of styrylquinoline derivatives.

Structure-Photostability Relationships: A Comparative Analysis

While a comprehensive dataset is still emerging, we can infer structure-photostability relationships based on known photochemical principles and studies on related compounds. The following table summarizes the expected influence of different substituents on the photostability of the styrylquinoline core.

Substituent PositionSubstituent TypeExpected Effect on PhotostabilityRationale
Styryl Moiety (para-position) Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Decreased Photostability Electron-donating groups can increase the electron density of the stilbene-like double bond, potentially making it more susceptible to photooxidation. They have also been shown to reduce the quantum yield of photocyclization, suggesting an influence on photochemical reaction pathways.[9]
Electron-withdrawing groups (e.g., -NO₂, -CN)Increased Photostability Electron-withdrawing groups can lower the energy of the excited triplet state, potentially opening up non-radiative decay pathways that compete with photodegradation reactions.[10]
Quinoline Ring Electron-donating groupsVariable The effect will depend on the position and the specific group, as it can influence the overall electronic distribution and the energy levels of the excited states.
Electron-withdrawing groupsVariable Similar to electron-donating groups, the effect is position-dependent and can alter the photochemical reactivity in complex ways.
Steric Hindrance Bulky groups near the styryl double bondIncreased Photostability Steric hindrance can inhibit the trans-cis isomerization that is often a precursor to other photochemical reactions, thereby enhancing photostability.

It is important to note that these are general trends, and the actual photostability of a given derivative will be a result of a complex interplay of electronic and steric factors.

G Styrylquinoline Styrylquinoline Derivative ExcitedState Excited State (S₁ or T₁) Styrylquinoline->ExcitedState Light Absorption Photodegradation Photodegradation Products (Loss of Fluorescence) ExcitedState->Photodegradation Substituents Substituents (Electronic & Steric Effects) Substituents->ExcitedState Influences Reactivity Environment Environment (Solvent, Oxygen) Environment->ExcitedState Influences Reaction Pathways

Sources

Independent Verification of the Biological Activity of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of Styrylquinolines

For decades, the quinoline ring system has been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The fusion of a benzene and a pyridine ring creates a privileged scaffold that allows for diverse functionalization, enabling chemists to fine-tune its pharmacological profile.[3] A particularly promising class of quinoline derivatives is the 2-styrylquinolines, which are characterized by a vinyl linkage at the 2-position of the quinoline core to a substituted phenyl ring. These compounds have demonstrated significant potential as anticancer agents, with research suggesting their mechanisms of action involve the induction of apoptosis and cell cycle arrest.[4][5]

Comparative Analysis of Biological Activity

Due to the limited availability of specific biological data for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline in the reviewed literature, this section will present a comparative analysis based on the activities of structurally similar 2-styrylquinoline derivatives. The data presented below is collated from various studies on analogs and serves as a predictive baseline for the potential activity of the target compound.

Antiproliferative Activity

The antiproliferative activity of styrylquinolines is a key area of investigation. The presence and position of substituents on both the quinoline and the styryl moieties have been shown to significantly influence their cytotoxic effects against cancer cell lines.

Table 1: Comparative Antiproliferative Activity of 2-Styrylquinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-olLNCaP (Prostate)0.35--[1]
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-olPC3 (Prostate)0.14--[1]
2-Styryl-8-hydroxyquinoline derivative (3a)SW620 (Colon)Not specified, but showed activity--[6]
2-Styryl-8-hydroxyquinoline derivative (3d)SW480 (Colon)Not specified, but showed activity--[6]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)--[7]
2-phenylquinolin-4-amineHT-29 (Colon)8.12--[7]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

The data on (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol, a close analog with a nitro-substituted heterocyclic ring, demonstrates potent antiproliferative activity in the sub-micromolar range against prostate cancer cell lines.[1] This suggests that the presence of a nitro group, an electron-withdrawing feature, may contribute significantly to the cytotoxicity of these compounds. Further studies on other styrylquinolines have also highlighted the importance of electron-withdrawing substituents in the styryl part for anticancer activity.[4][5]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[8] Their planar structure allows for intercalation with microbial DNA and RNA, and they can also inhibit key bacterial enzymes like DNA gyrase and topoisomerase.[9]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound/AnalogBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Quinoline-based amide (3c)S. aureus2.67Ciprofloxacin-[9]
Quinoline-based amide (3d)S. aureus7Ciprofloxacin-[9]
Substituted quinolinesGram (+) and Gram (-) bacteria62.50–250--[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The data indicates that quinoline derivatives can exhibit significant antibacterial activity.[9][10] The efficacy, however, is highly dependent on the specific substitutions on the quinoline core. For 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, it is plausible that it will exhibit some level of antimicrobial activity, which would need to be confirmed experimentally.

Experimental Protocols for Independent Verification

To facilitate the independent verification of the biological activity of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[11][12]

Principle: Viable cells with active metabolism convert the water-soluble, yellow MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Human cancer cell lines (e.g., HCT116, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (and comparative compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 4 hours in the dark at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently agitate the plates on a shaker for 10 minutes in the dark to ensure complete dissolution.[11] Read the absorbance at 570 nm using an ELISA plate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][13]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[3]

  • 96-well microtiter plates[3]

  • 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (and comparative compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: From an overnight agar culture, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[3]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[3]

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Insights: Potential Modes of Action

While the precise mechanism of action for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline needs to be elucidated, studies on related styrylquinolines suggest several potential pathways through which it may exert its anticancer effects.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Research on styrylquinolines indicates that they can trigger apoptosis through a p53-independent pathway.[4][5] This is significant as many cancers have mutations in the p53 tumor suppressor gene. The proposed mechanism often involves the mitochondrial pathway of apoptosis.[14]

G Styrylquinoline 2-Styrylquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Styrylquinoline->ROS Mitochondria Mitochondrial Stress Styrylquinoline->Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-independent apoptotic pathway induced by styrylquinolines.

Cell Cycle Arrest

In addition to inducing apoptosis, styrylquinolines have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[4] Flow cytometry analysis of cells treated with these compounds often reveals an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase.[1][15]

G cluster_workflow Cell Cycle Analysis Workflow Start Treat Cells with Styrylquinoline Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Determine Percentage of Cells in G1, S, G2/M Analyze->Result

Caption: Workflow for analyzing cell cycle arrest using flow cytometry.

Conclusion and Future Directions

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline belongs to a class of compounds with demonstrated potential as both anticancer and antimicrobial agents. While direct experimental evidence for this specific molecule is pending, the existing literature on close structural analogs provides a strong rationale for its investigation. The presence of the nitro group on the styryl moiety is a key structural feature that is often associated with enhanced biological activity in related compounds.

The experimental protocols detailed in this guide provide a robust framework for the independent verification of the cytotoxic and antimicrobial properties of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Further research should focus on obtaining precise IC50 and MIC values for this compound against a broad panel of cancer cell lines and microbial strains. Elucidating its specific mechanism of action, including its effects on apoptotic pathways and the cell cycle, will be crucial for its future development as a potential therapeutic agent.

References

  • Mrozek-Wilczkiewicz, A., Kuczak, M., Malarz, K., Cieślik, W., Spaczyńska, E., & Musiol, R. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry, 177, 338-349. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link].

  • Chen, Y. C., Chen, Y. L., Hsieh, M. C., Chen, C. H., & Lee, C. C. (2010). Synthesis and antiproliferative evaluations of certain 2-phenylvinylquinoline (2-styrylquinoline) and 2-furanylvinylquinoline derivatives. Bioorganic & medicinal chemistry, 18(1), 492-500. Available from: [Link].

  • Ahmad, B., Jaleel, M., Khan, S. A., & Khan, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220851. Available from: [Link].

  • Mrozek-Wilczkiewicz, A., Spaczynska, E., Malarz, K., Cieslik, W., Rams-Baron, M., Kryštof, V., ... & Musiol, R. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PloS one, 10(11), e0142678. Available from: [Link].

  • González-Bacerio, J., Castañeda, C. M., Gómez, A., & Rodríguez-Tanty, C. (2015). Antiproliferative activity of new 2-glyco-3-nitro-1, 2-dihydroquinolines and quinolines synthesized under solventless conditions promoted by neutral alumina. RSC advances, 5(6), 4252-4261. Available from: [Link].

  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of clinical microbiology, 44(6), 2133-2141. Available from: [Link].

  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available from: [Link].

  • ACS Publications. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Available from: [Link].

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link].

  • ACS Publications. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Available from: [Link].

  • Wikipedia. Broth microdilution. Available from: [Link].

  • ResearchGate. (A) Flow cytometric analysis of cell cycle phases post the compound 16... Available from: [Link].

  • Cantelli-Forti, G., Hrelia, P., Paolini, M., Bronzetti, G., & Biagi, G. L. (1987). Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutation research, 190(3), 169-173. Available from: [Link].

  • NIH. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Available from: [Link].

  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link].

  • ResearchGate. Cell-cycle analysis by flow cytometry: (a) control Hep G-2 cell line... Available from: [https://www.researchgate.net/figure/Cell-cycle-analysis-by-flow-cytometry-a-control-Hep-G-2-cell-line-negative-control_fig4_371691316]([Link] cytometry-a-control-Hep-G-2-cell-line-negative-control_fig4_371691316).

  • MDPI. Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Available from: [Link].

  • Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available from: [Link].

  • MDPI. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Available from: [Link].

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. Available from: [Link].

  • YouTube. MIC (Broth Microdilution) Testing. Available from: [Link].

  • PubMed. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. Available from: [Link].

  • protocols.io. MTT (Assay protocol). Available from: [Link].

  • ResearchGate. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Available from: [Link].

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As scientific endeavors venture into novel molecular territories, the synthesis and application of complex compounds like 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline demand a proportional evolution in our safety protocols. This molecule, characterized by its quinoline core, a vinyl linker, and a nitrophenyl substituent, presents a unique combination of potential hazards that necessitate a thorough and proactive approach to laboratory safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.

Understanding the Hazard Profile: A Synthesis of Structural Cues
  • Quinoline Moiety: The foundational quinoline structure is classified as a hazardous substance. It is known to be toxic if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, quinoline and its derivatives are recognized as being harmful to aquatic life with long-lasting effects.[1][3] It is also incompatible with strong oxidizing agents and strong acids.[3]

  • Aromatic Nitro Compound Moiety: The presence of the 3-nitrophenyl group introduces significant additional hazards. Aromatic nitro compounds are often flammable and can be sensitive to heat, shock, or friction.[4][5][6] When heated, these compounds can decompose, potentially leading to an explosion due to the energetic nature of the nitro functional group.[4][7] They are also toxic by inhalation and ingestion.[4]

This composite hazard profile necessitates that 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline be treated as a substance with high acute toxicity, potential carcinogenicity, and reactivity hazards.

Core Safety Directives: A Multi-layered Approach

A robust safety plan relies on a hierarchy of controls, prioritizing engineering and administrative controls, supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls: Your First Line of Defense

All manipulations of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust or aerosols, which could be generated during weighing or transfer operations. The fume hood also provides a contained space to manage potential fires or unexpected reactions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the procedures being undertaken.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[4][6][8][9]Provides robust protection against skin contact. Nitrile and neoprene offer good resistance to a broad range of chemicals. Double-gloving is a prudent measure for handling highly toxic compounds.
Eye Protection Chemical splash goggles and a full-face shield.[5][9][10]Protects against splashes, aerosols, and potential unexpected energetic events. A face shield offers an additional layer of protection for the entire face.
Body Protection Flame-resistant (FR) lab coat.[4][7][11]The nitro-aromatic component suggests a flammability risk. An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.
Respiratory Protection Not typically required if work is conducted in a fume hood.If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[9]
Safe Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a well-ventilated, cool, dry place away from heat, sunlight, and incompatible materials such as strong oxidizing agents and strong acids.[3][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Transfer:

  • Preparation: Before handling the compound, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including a dedicated set of spatulas and weighing paper.

  • Tare: Place a clean, tared container on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline to the container. Avoid any sudden movements that could generate dust.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Isolate: Secure the area and prevent entry.

  • Report: Inform your supervisor and the institutional safety officer.

  • Cleanup: For small spills within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent like vermiculite or sand.[3] The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste. Do not use combustible materials for absorption.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, including contaminated consumables (gloves, weighing paper, absorbent materials) and residual chemical, must be treated as hazardous waste.[3]

Waste Segregation and Collection:

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

All waste must be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[2][13]

By integrating these multi-layered safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research with 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, ensuring a safe environment for yourself and your colleagues.

References

  • Vanderbilt University. Nitromethane - Chemical Safety Protocol. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Office of Justice Programs. Guide for the Selection of Personal Protective Equipment for Emergency First Responders NIJ Guide 102–00. [Link]

  • DuPont. SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • University of Wisconsin-Milwaukee. Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]

  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.